molecular formula C14H19BO4 B11816053 Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B11816053
M. Wt: 262.11 g/mol
InChI Key: CPDLLPFTQXWMPN-UHFFFAOYSA-N
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Description

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is an organic compound with the molecular formula C14H19BO4. It is a boronic ester derivative, which is often used in organic synthesis and catalysis. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through the reaction of benzoic acid derivatives with 5,5-dimethyl-1,3,2-dioxaborinane. The reaction typically involves the use of a dehydrating agent to facilitate the esterification process . The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects involves the formation of boron-oxygen bonds. These bonds are crucial in various catalytic processes, including the Suzuki-Miyaura cross-coupling reaction. The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the interaction with palladium catalysts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions and its applications in different fields highlight its importance in scientific research .

Properties

Molecular Formula

C14H19BO4

Molecular Weight

262.11 g/mol

IUPAC Name

ethyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

InChI

InChI=1S/C14H19BO4/c1-4-17-13(16)11-5-7-12(8-6-11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3

InChI Key

CPDLLPFTQXWMPN-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C(=O)OCC

Origin of Product

United States

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